molecular formula C15H17FN6O2S B10992397 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B10992397
M. Wt: 364.4 g/mol
InChI Key: IYOWPTABWJOBJK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route starts with the reaction of 4-fluorophenylhydrazine with thiocarbonyl compounds to form the thiadiazole ring. This intermediate is then reacted with piperazine derivatives under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide stands out due to its unique structural features and diverse biological activities. Similar compounds include:

Biological Activity

4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a piperazine ring, a thiadiazole moiety, and a fluorinated phenyl group, which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N7O2SC_{14}H_{17}N_{7}O_{2}S with a molecular weight of approximately 347.40 g/mol. The presence of various functional groups allows for diverse chemical reactions, making it a candidate for further modifications to enhance its biological activity.

PropertyValue
Molecular FormulaC14H17N7O2SC_{14}H_{17}N_{7}O_{2}S
Molecular Weight347.40 g/mol
Structural FeaturesPiperazine, Thiadiazole, Fluorophenyl

Antimicrobial Properties

Compounds containing thiadiazole and piperazine structures have been reported to exhibit significant antibacterial , antifungal , and anticancer properties. Specifically, derivatives of thiadiazoles have shown promising results against various bacterial strains and fungi. For instance, research indicates that certain thiadiazole derivatives demonstrate activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that piperazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of the thiadiazole moiety with the piperazine structure may provide a novel mechanism of action compared to existing anticancer agents .

Mechanistic Insights

The biological activity of This compound is hypothesized to involve:

  • Interaction with Enzymes : The carbonyl group in the carboxamide may interact with enzyme active sites.
  • Electrophilic Substitution : The electron-rich nature of the thiadiazole ring could facilitate electrophilic aromatic substitution reactions.
  • Nucleophilic Attack : The piperazine ring can undergo nucleophilic substitutions which could enhance its reactivity towards biological targets .

Synthesis and Evaluation

A study conducted on similar thiadiazole derivatives reported their synthesis through cyclization reactions involving thiosemicarbazides. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, showing significant efficacy compared to standard drugs .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of This compound , it is beneficial to compare it with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Thiadiazole DerivativesThiadiazole ringAntimicrobial
TrazodonePiperazine ringAntidepressant
Fluorinated Phenyl CompoundsFluorine substitutionVaries (enhanced activity)

This comparison highlights the potential for enhanced biological activities due to the unique structural features of the compound .

Properties

Molecular Formula

C15H17FN6O2S

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H17FN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23)

InChI Key

IYOWPTABWJOBJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

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